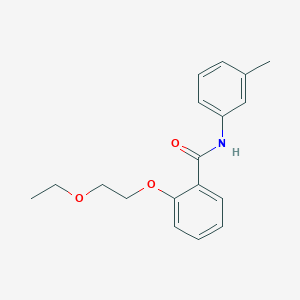![molecular formula C22H26N2O2 B269440 4-[(cyclohexylcarbonyl)amino]-N-ethyl-N-phenylbenzamide](/img/structure/B269440.png)
4-[(cyclohexylcarbonyl)amino]-N-ethyl-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Cyclohexylcarbonyl)amino]-N-ethyl-N-phenylbenzamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first identified as a potential anti-cancer agent due to its ability to selectively target cancer cells that exhibit high levels of ribosomal DNA (rDNA) transcription.
Mécanisme D'action
4-[(cyclohexylcarbonyl)amino]-N-ethyl-N-phenylbenzamide inhibits RNA polymerase I transcription by binding to the DNA template and preventing the formation of a functional transcription initiation complex. This results in the inhibition of ribosomal RNA synthesis and subsequent disruption of ribosome biogenesis, which is essential for cancer cell growth and survival.
Biochemical and Physiological Effects:
4-[(cyclohexylcarbonyl)amino]-N-ethyl-N-phenylbenzamide has been shown to induce DNA damage and activate the DNA damage response pathway in cancer cells. This leads to cell cycle arrest and apoptosis, which is thought to be the mechanism by which 4-[(cyclohexylcarbonyl)amino]-N-ethyl-N-phenylbenzamide inhibits tumor growth. 4-[(cyclohexylcarbonyl)amino]-N-ethyl-N-phenylbenzamide has also been shown to have anti-inflammatory effects, which may contribute to its anti-cancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-[(cyclohexylcarbonyl)amino]-N-ethyl-N-phenylbenzamide is its specificity for cancer cells that exhibit high levels of rDNA transcription, which reduces the potential for off-target effects. 4-[(cyclohexylcarbonyl)amino]-N-ethyl-N-phenylbenzamide has also been shown to have low toxicity in preclinical studies, which is a desirable characteristic for a potential anti-cancer agent. However, 4-[(cyclohexylcarbonyl)amino]-N-ethyl-N-phenylbenzamide has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 4-[(cyclohexylcarbonyl)amino]-N-ethyl-N-phenylbenzamide involves the induction of DNA damage, which may limit its potential as a long-term treatment option.
Orientations Futures
Future research on 4-[(cyclohexylcarbonyl)amino]-N-ethyl-N-phenylbenzamide will likely focus on optimizing its pharmacokinetic properties and developing more efficient synthesis methods. Additionally, further studies will be needed to determine the efficacy and safety of 4-[(cyclohexylcarbonyl)amino]-N-ethyl-N-phenylbenzamide in clinical trials. Other potential future directions for 4-[(cyclohexylcarbonyl)amino]-N-ethyl-N-phenylbenzamide research include investigating its potential as a treatment for other diseases such as inflammatory disorders and viral infections. Finally, 4-[(cyclohexylcarbonyl)amino]-N-ethyl-N-phenylbenzamide may also be used as a tool compound for studying the role of ribosome biogenesis in cancer and other diseases.
Méthodes De Synthèse
The synthesis of 4-[(cyclohexylcarbonyl)amino]-N-ethyl-N-phenylbenzamide involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the reaction between 4-bromo-N-ethyl-N-phenylbenzamide and cyclohexyl isocyanate to form the desired product. The final compound is obtained after purification by column chromatography and recrystallization.
Applications De Recherche Scientifique
4-[(cyclohexylcarbonyl)amino]-N-ethyl-N-phenylbenzamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to selectively target cancer cells that exhibit high levels of rDNA transcription, which is a hallmark of many types of cancer. 4-[(cyclohexylcarbonyl)amino]-N-ethyl-N-phenylbenzamide has been tested in preclinical studies on a range of cancer types including breast, ovarian, and pancreatic cancer, and has shown promising results in inhibiting tumor growth.
Propriétés
Nom du produit |
4-[(cyclohexylcarbonyl)amino]-N-ethyl-N-phenylbenzamide |
|---|---|
Formule moléculaire |
C22H26N2O2 |
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
4-(cyclohexanecarbonylamino)-N-ethyl-N-phenylbenzamide |
InChI |
InChI=1S/C22H26N2O2/c1-2-24(20-11-7-4-8-12-20)22(26)18-13-15-19(16-14-18)23-21(25)17-9-5-3-6-10-17/h4,7-8,11-17H,2-3,5-6,9-10H2,1H3,(H,23,25) |
Clé InChI |
SJAQDMZGCITRTQ-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3CCCCC3 |
SMILES canonique |
CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(3-methylbutoxy)phenyl]furan-2-carboxamide](/img/structure/B269359.png)
![2-{[2-(2-Ethoxyethoxy)benzoyl]amino}benzamide](/img/structure/B269361.png)
![N-[2-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide](/img/structure/B269362.png)
![N-[4-(2-ethoxyethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B269365.png)
![N-[4-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide](/img/structure/B269366.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3,5-dichlorobenzamide](/img/structure/B269367.png)
![N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide](/img/structure/B269371.png)
![N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269373.png)
![2-fluoro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269374.png)

![N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide](/img/structure/B269378.png)

![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269380.png)